molecular formula C20H14ClN3OS B2957588 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895021-56-4

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2957588
CAS No.: 895021-56-4
M. Wt: 379.86
InChI Key: SKPXPNDVEYWBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule belonging to the benzothiazole class of heterocyclic compounds, which are recognized in medicinal chemistry for their diverse biological activities. This compound features a complex structure incorporating both benzothiazole and pyridine rings, suggesting potential as a key scaffold in pharmaceutical research and development. While the specific biological data for this compound is limited in the public domain, its structural similarity to other N-(6-chlorobenzo[d]thiazol-2-yl) benzamide derivatives allows for informed speculation on its research applications. Benzothiazole derivatives, particularly those with a chloro-substituent at the 6-position, have been extensively investigated for their pharmacological properties. Related compounds have demonstrated significant anti-inflammatory and analgesic activities in research models, often acting through the inhibition of cyclooxygenase-2 (COX-2) enzymes . Furthermore, structurally similar chlorobenzothiazole acetamide derivatives have shown promising antibacterial activity against a range of Gram-positive and Gram-negative pathogens in scientific studies . The presence of the benzothiazole core, which is found in various diagnostic agents and bioactive molecules, indicates that this compound is a valuable intermediate for researchers exploring new therapeutic avenues for conditions such as inflammation, infectious diseases, and central nervous system disorders . Researchers value this chemotype for its potential to interact with various biological macromolecules. This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses, nor for personal application. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-16-8-9-17-18(11-16)26-20(23-17)24(13-14-5-4-10-22-12-14)19(25)15-6-2-1-3-7-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPXPNDVEYWBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzamide structure with a 6-chlorobenzo[d]thiazole moiety and a pyridine ring. The synthesis typically involves the reaction of 6-chlorobenzo[d]thiazole with pyridin-3-ylmethyl amine, followed by purification processes such as recrystallization. The detailed synthetic pathway has been documented in various studies, highlighting the importance of structural modifications for enhancing biological activity.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299. One study reported that a related compound significantly reduced IL-6 and TNF-α levels, promoting apoptosis and causing cell cycle arrest at concentrations as low as 1 µM .

Antidiabetic Activity

The hypoglycemic effects of benzothiazole derivatives have been explored in vivo using streptozotocin-induced diabetic models. Compounds within this class demonstrated notable reductions in blood glucose levels, suggesting potential applications in diabetes management . The structure-activity relationship (SAR) studies indicated that specific substitutions on the benzothiazole ring enhance antidiabetic efficacy.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. Compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were often lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Many thiazole derivatives act by inhibiting enzymes crucial for cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways, including those involved in inflammation and apoptosis.
  • Interaction with DNA : Some studies suggest that these compounds may interact directly with DNA or RNA, disrupting replication processes in cancer cells.

Study 1: Anticancer Activity

A recent investigation evaluated the anticancer efficacy of a series of thiazole-containing compounds against A431 and A549 cell lines. The study found that certain modifications to the thiazole moiety significantly enhanced cytotoxicity, with IC50 values lower than those for established chemotherapeutics like doxorubicin .

Study 2: Antidiabetic Evaluation

In another study focused on antidiabetic properties, a novel series of benzothiazole derivatives were synthesized and tested in diabetic rats. Results demonstrated that specific derivatives led to a marked decrease in blood glucose levels compared to untreated controls, indicating their potential as therapeutic agents for diabetes .

Data Summary

Biological ActivityRelated CompoundsObserved EffectsReferences
AnticancerBenzothiazole DerivativesInhibition of cell proliferation; apoptosis induction
AntidiabeticBenzothiazole DerivativesReduction in blood glucose levels
AntimicrobialThiazole DerivativesEffective against Gram-positive/negative bacteria

Comparison with Similar Compounds

Substituent Effects on the Benzo[d]thiazole Core

  • Chlorine vs. Bromine Substitution: Bromine substitution at position 6 (e.g., N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide) increases molecular weight (449.3 g/mol vs.
  • Amino vs. Chloro Groups: N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTB) exhibits distinct electronic properties due to the electron-donating amino group, as evidenced by downfield NMR shifts (e.g., 6.71–7.03 ppm for aromatic protons) compared to nitro or chloro analogs (e.g., 7.93–9.10 ppm in nitro derivatives) .

Pyridine and Benzamide Modifications

  • Pyridin-3-ylmethyl vs.
  • Benzamide Substituents :
    Derivatives like 4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide introduce acetyl groups, which may enhance hydrogen-bonding interactions or metabolic stability .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (1H NMR)
Target Compound (Chloro derivative) C20H15ClN4OS* ~400–415* N/A Similar to 3a: 7.43–8.24 ppm (aromatic H)
N-(6-Bromobenzo[d]thiazol-2-yl)-4-cyano-... C21H13BrN4OS 449.3 N/A Not reported
ABTB (Amino derivative) C14H12N4OS 292.3 N/A 6.71–7.55 ppm (aromatic H), 5.18 ppm (NH2)
3a (Unsubstituted) C20H14N2OS 330.4 185–189 7.43–8.24 ppm (aromatic H)
4d (3,4-Dichloro derivative) C22H20Cl2N4O2S 475.4 N/A Not reported

*Estimated based on analogs.

Melting Points and Stability

  • Methyl or methoxy substituents (e.g., 3b, 3m) reduce melting points (e.g., 142–146°C for 3b), suggesting weaker crystal packing .

Pharmacological Activity

  • Zinc-Activated Channel (ZAC) Antagonism :
    N-(Thiazol-2-yl)-benzamide analogs act as negative allosteric modulators (NAMs) of ZAC, with substituents like tert-butyl or nitro groups enhancing potency. The 6-chloro group in the target compound may similarly modulate allosteric binding .
  • Antibacterial Potential: Pyridine-3-carboxamide analogs (e.g., N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide) demonstrate antibacterial activity, suggesting the target compound’s pyridin-3-ylmethyl group could confer similar properties .

Corrosion Inhibition

  • Amino-substituted benzothiazoles (e.g., ABTB) exhibit superior corrosion inhibition due to electron-rich amino groups facilitating adsorption on metal surfaces. Chloro derivatives may offer less efficacy in this context .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.